2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: The bromine atom is introduced via bromination of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Incorporation of the difluoromethyl group: The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the morpholinopropyl group: The morpholinopropyl group is attached via a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable morpholinopropyl halide in the presence of a base.
Formation of the final product: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable synthetic methods.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the difluoromethyl group.
Hydrolysis reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Difluoromethylation: Difluoromethyl iodide, difluoromethyl sulfone
Nucleophilic substitution: Morpholinopropyl halide, base (e.g., potassium carbonate)
Acylation: Acyl chloride, acyl anhydride
Major Products Formed
Substitution products: Various substituted pyrazole derivatives
Oxidation products: Oxidized pyrazole derivatives
Reduction products: Reduced pyrazole derivatives
Hydrolysis products: Carboxylic acid and amine derivatives
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in various diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material science:
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-BROMO-3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE
- **2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE
- **2-[4-BROMO-3-(DIFLUOROMETHYL)-5-ETHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H21BrF2N4O2 |
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Molecular Weight |
395.24 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C14H21BrF2N4O2/c1-10-12(15)13(14(16)17)19-21(10)9-11(22)18-3-2-4-20-5-7-23-8-6-20/h14H,2-9H2,1H3,(H,18,22) |
InChI Key |
AOWNYBXDOYAALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCCN2CCOCC2)C(F)F)Br |
Origin of Product |
United States |
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